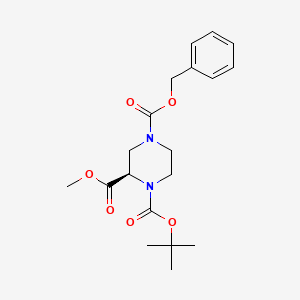

(R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Vue d'ensemble

Description

(R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a complex organic compound characterized by its intricate molecular structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves multiple steps, starting with the reaction of piperazine with benzyl chloride, tert-butyl anhydride, and methylating agents under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted piperazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Pharmacological Potential

- Neuropharmacology : Research indicates that derivatives of piperazine compounds exhibit significant activity against various neurological disorders. (R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate may serve as a scaffold for developing novel neuroprotective agents.

- Antidepressant Activity : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential as antidepressant medications.

2. Synthesis of Bioactive Molecules

- This compound can act as a building block for synthesizing more complex bioactive molecules. Its functional groups allow for diverse modifications that can enhance biological activity or selectivity.

Materials Science

1. Polymer Chemistry

- Polymerization Initiator : The compound can be utilized in the synthesis of polymers where it acts as an initiator or modifier. Its ability to form stable bonds with various monomers makes it valuable in creating specialized materials with tailored properties.

2. Coatings and Adhesives

- The unique chemical structure of this compound allows it to be used in formulations for coatings and adhesives that require enhanced durability and resistance to environmental factors.

Chemical Intermediates

1. Synthesis of Other Compounds

- As a versatile intermediate, this compound can facilitate the synthesis of other complex organic molecules. Its reactivity allows for various transformations leading to the formation of pharmaceuticals or agrochemicals.

2. Research Applications

- Used predominantly in research settings for developing new synthetic methodologies or exploring structure-activity relationships in drug discovery processes.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuropharmacology | Investigated the effects of piperazine derivatives on serotonin receptors | Potential development of new antidepressants |

| Polymer Chemistry | Explored the use of (R)-4-Benzyl 1-tert-butyl 2-methyl piperazine as a polymerization initiator | Development of innovative materials with enhanced properties |

| Chemical Synthesis | Evaluated its role in synthesizing complex organic molecules | Broadening the scope of synthetic methodologies |

Mécanisme D'action

The mechanism by which (R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate: A structural isomer with a different arrangement of substituents.

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate: Another isomer with a different positioning of the benzyl and tert-butyl groups.

(R)-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: A closely related compound with a hydroxymethyl group instead of a methyl group.

Uniqueness: (R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate stands out due to its specific stereochemistry and the presence of both benzyl and tert-butyl groups, which can influence its reactivity and biological activity.

Activité Biologique

(R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.42 g/mol

- CAS Number : 1313278-42-0

The compound features a piperazine core, which is known for its versatility in medicinal chemistry, particularly in the development of various pharmacologically active agents.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Studies have indicated that compounds containing piperazine structures often exhibit:

- Anticancer Activity : Piperazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values in the low micromolar range against different cancer cell lines .

- Antiviral Properties : Research has indicated that similar piperazine derivatives can inhibit viral entry and replication, suggesting potential applications in antiviral therapies .

Anticancer Activity

A recent study evaluated the cytotoxic effects of various piperazine derivatives on MDA-MB 231 and U-87 MG cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 34 to >100 µM, showcasing significant cytotoxicity compared to standard treatments like Albendazole (ABZ) which had an IC50 of approximately 83.1 µM in MDA-MB 231 cells .

| Compound | Cell Line | IC50 (µM) | Efficacy Compared to ABZ |

|---|---|---|---|

| Compound A | MDA-MB 231 | 34.31 | Higher |

| Compound B | U-87 MG | 38.29 | Comparable |

| ABZ | MDA-MB 231 | 83.1 | Reference |

Antiviral Activity

In a separate investigation focusing on antiviral properties, compounds derived from similar structures were tested against the Ebola virus. The most promising candidates exhibited EC50 values below 1 µM, indicating potent antiviral activity . This suggests that this compound could potentially be developed as a therapeutic agent against viral infections.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It is essential to evaluate both acute and chronic toxicity to ensure safe therapeutic use. Preliminary data suggest moderate toxicity levels with specific hazard statements including irritation upon contact and potential respiratory effects upon inhalation .

Propriétés

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEYLNAAOWKKBQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728086 | |

| Record name | 4-Benzyl 1-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278790-00-4 | |

| Record name | 4-Benzyl 1-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.